4-Nitro-2-phenoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

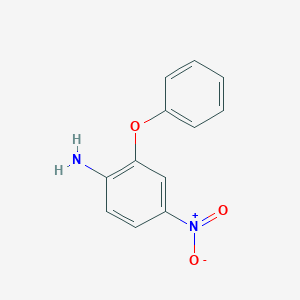

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-phenoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQKBVHAWXBMCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278975 |

Source

|

| Record name | 4-nitro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-92-4 |

Source

|

| Record name | 4-Nitro-2-phenoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-2-PHENOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT7M6X4UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of 4-Nitro-2-phenoxyaniline

An In-Depth Technical Guide to the Synthesis of 4-Nitro-2-phenoxyaniline

This compound is a pivotal chemical intermediate, most notably in the pharmaceutical industry. It serves as a key precursor in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibition properties.[1][2] The molecule's unique twin aromatic ring structure, a derivative of biphenyl ether, also makes it a valuable scaffold in the development of other biologically active compounds, including Schiff bases with potential therapeutic applications.[2] Research has suggested that this compound and its derivatives possess a range of biological activities, including herbicidal properties and potential for developing antihypertensive agents.[1][3] This guide provides a comprehensive examination of the core synthetic mechanism, a detailed experimental protocol, and an analysis of the critical parameters governing the formation of this important compound.

Part 1: The Core Synthetic Mechanism - Nucleophilic Aromatic Substitution (SNAr)

The principal and most industrially viable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from the more common electrophilic aromatic substitution seen in many benzene reactions. An SNAr reaction is feasible only when the aromatic ring is "activated" towards nucleophilic attack.[4][5]

Two critical conditions must be met for an SNAr reaction to proceed efficiently:

-

Presence of a Leaving Group: The aromatic ring must be substituted with a good leaving group, typically a halide (e.g., -Cl, -F).

-

Ring Activation: The ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[4][6][7]

In the synthesis of this compound from 2-chloro-1-nitrobenzene and phenol, the nitro group at the para-position to the chlorine atom provides the necessary activation. The reaction proceeds via a two-step addition-elimination sequence.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile, in this case, the phenoxide ion (generated in situ from phenol and a base), on the carbon atom bearing the chlorine leaving group.[7][8] This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6][7] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, which is why the ortho or para positioning of the EWG is essential.[4][5]

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored in the second, faster step, where the leaving group (chloride ion) is expelled, yielding the final product, this compound.

Alternative Synthetic Routes

While SNAr is the predominant method, modern organic chemistry offers other powerful cross-coupling techniques for forming C-O and C-N bonds that could theoretically be adapted for this synthesis.

-

Ullmann Condensation: This classical copper-catalyzed reaction couples an aryl halide with an alcohol, phenol, or amine.[9] Modern protocols have been developed that proceed under milder conditions than the harsh temperatures originally required.[10][11]

-

Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides/triflates and amines.[12][13][14] This method is known for its broad substrate scope and functional group tolerance.[13]

These methods, however, are often more expensive and complex, involving specialized catalysts and ligands, making the traditional SNAr approach more common for the industrial-scale production of this compound.

Part 2: Experimental Protocol for Synthesis

The following section outlines a representative, field-proven methodology for the laboratory-scale synthesis of this compound. The procedure is based on the condensation of 2-chloro-1-nitrobenzene with phenol.[1][15]

Reagents and Materials

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |

| 2-Chloro-1-nitrobenzene | 157.56 | 246 | 1.348 | Toxic, Irritant, Environmental Hazard |

| Phenol | 94.11 | 181.7 | 1.07 | Toxic, Corrosive, Mutagenic |

| Potassium Carbonate (K₂CO₃) | 138.21 | Decomposes | 2.43 | Irritant |

| Dimethylformamide (DMF) | 73.09 | 153 | 0.944 | Reproductive Toxin, Irritant |

| Ethanol (C₂H₅OH) | 46.07 | 78.37 | 0.789 | Flammable, Irritant |

Step-by-Step Methodology

-

Reactant Charging: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (9.4 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol).

-

Solvent Addition: Add 100 mL of dimethylformamide (DMF) to the flask.

-

Phenoxide Formation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to facilitate the formation of potassium phenoxide. The base (K₂CO₃) deprotonates the phenol, generating the potent phenoxide nucleophile required for the SNAr reaction.

-

Addition of Aryl Halide: Slowly add 2-chloro-1-nitrobenzene (15.8 g, 0.1 mol) to the reaction mixture.

-

Reaction: Heat the mixture to 120-130 °C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate of crude this compound will form.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts. The crude product is then purified by recrystallization from ethanol to yield the final product as yellow crystals.[1][15]

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Experimental Workflow Diagram

Part 3: Causality and Critical Parameter Analysis

Achieving a high yield and purity of this compound is contingent on the careful control of several key experimental variables.

-

Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate phenol efficiently but not so strong as to promote side reactions. Stronger bases like sodium hydroxide could also be used but may increase the risk of hydrolyzing the starting halide.

-

Solvent System: The choice of a polar aprotic solvent like DMF is crucial. These solvents are excellent at solvating the potassium cation but poorly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the SNAr reaction.

-

Temperature Control: The reaction requires significant thermal energy to overcome the activation barrier of the initial nucleophilic attack. However, excessively high temperatures (>150 °C) can lead to decomposition and the formation of unwanted, colored byproducts, complicating purification and reducing the final yield.

-

Stoichiometry: Using a slight excess of the base (e.g., 1.1 equivalents) ensures that the phenol is completely converted to the phenoxide, maximizing the concentration of the active nucleophile and driving the reaction to completion.

By understanding and controlling these parameters, researchers can reliably and efficiently synthesize this compound, a cornerstone intermediate for drug development and fine chemical manufacturing.

References

-

Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1255. [Link]

-

ResearchGate. (n.d.). This compound. [Link]

-

Murphy, J. A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(43), 14056-14066. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

The DIY Chemist. (2023). Synthesis of p-Nitroaniline [Video]. YouTube. [Link]

-

Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

Kumar, S. A., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(10), 3623-3629. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (2011).

- Google Patents. (1965). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. (2011). Synthesis of 2-amino-5-nitrophenol by two step process. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Scholars Research Library. (n.d.). Synthesis and anti-inflammatory activity of some new 4-nitro-2-phenoxymethane sulphonanilide derivatives. [Link]

-

Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

J-GLOBAL. (n.d.). Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. [Link]

-

Royal Society of Chemistry. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. [Link]

- Google Patents. (1988).

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

-

PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

IOSR Journal of Applied Physics. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Globe Thesis. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. iris.unito.it [iris.unito.it]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 4-Nitro-2-phenoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Nitro-2-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-Nitro-2-phenoxyaniline (C₁₂H₁₀N₂O₃), a key intermediate in the synthesis of several pharmaceutical drugs, including the COX-2 selective non-steroidal anti-inflammatory drug (NSAID), Nimesulide.[1][2] Understanding the three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline solid is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability. This document details the experimental workflow for crystal structure determination, from synthesis and crystallization to single-crystal X-ray diffraction analysis. A deep dive into the structural intricacies of the title compound reveals a non-planar molecular conformation governed by a significant dihedral angle between its two aromatic rings. The crystal packing is primarily stabilized by a network of intermolecular N—H⋯O hydrogen bonds, forming a layered stacking architecture.[1][3] This guide serves as a technical resource for researchers in crystallography, medicinal chemistry, and drug development, offering field-proven insights into the causality behind experimental choices and the interpretation of complex structural data.

Introduction: The Significance of Solid-State Structure in Drug Development

This compound is a biphenyl ether derivative that serves as a versatile precursor in the synthesis of various biologically active molecules.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The efficacy and reliability of a pharmaceutical compound are intrinsically linked to its solid-state properties. Crystal polymorphism, the ability of a substance to exist in two or more crystalline forms, can profoundly impact a drug's therapeutic performance. Therefore, a definitive determination of the crystal structure is a critical, non-negotiable step in the drug development pipeline.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the three-dimensional structure of molecules.[4] This powerful analytical technique provides precise atomic coordinates, allowing for the detailed characterization of molecular geometry, conformational preferences, and the subtle non-covalent interactions that dictate the crystal lattice.[5] By elucidating the crystal structure of this compound, we gain foundational knowledge to rationalize its chemical behavior and to engineer new derivatives with optimized properties.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is crucial for obtaining a high-quality, publishable structure.

Synthesis and Crystallization

Protocol:

-

Synthesis: this compound was prepared via the condensation of o-chloronitrobenzene with phenol, followed by subsequent acetylation and nitration steps, referencing established literature procedures.[3]

-

Purification: The crude product was purified by recrystallization from ethanol.[1]

-

Single Crystal Growth: High-quality single crystals suitable for SC-XRD were grown by the slow evaporation of an ethanol solution of the purified compound over several days at ambient temperature.[3]

Expert Insight: The choice of solvent for crystallization is critical. Ethanol was selected for its ability to adequately dissolve the compound at an elevated temperature and to allow for slow, controlled precipitation upon cooling and evaporation, which is essential for the growth of well-ordered single crystals. Rapid precipitation often leads to polycrystalline or amorphous solids unsuitable for this analysis.

Caption: Workflow from synthesis to single crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol:

-

Crystal Mounting: A suitable single crystal (approx. 0.32 × 0.30 × 0.25 mm) was carefully selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The crystal was placed in a diffractometer (e.g., a MacScience DIPLabo 3200) equipped with a monochromatic X-ray source (Mo Kα radiation, λ = 0.71073 Å) at room temperature (293 K).[3][6] The instrument collects a series of diffraction patterns by rotating the crystal in the X-ray beam.[7][8]

-

Data Reduction: The collected raw diffraction intensities were processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to yield a set of unique structure factors. This step was performed using software such as DENZO and SCALEPACK.[3]

-

Structure Solution: The phase problem was solved using direct methods with the SHELXS program, which provided an initial electron density map and a preliminary model of the molecular structure.[3]

-

Structure Refinement: The initial model was refined against the experimental data using a full-matrix least-squares procedure on F² with the SHELXL program.[3] In this iterative process, atomic positions, and displacement parameters were adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were placed in idealized positions and refined using a riding model.[1]

Trustworthiness through Self-Validation: The quality of the final crystal structure is validated by several crystallographic metrics, primarily the R-factor (R1) and the weighted R-factor (wR2). For the title compound, the final R-factor was 0.053 for observed reflections [I > 2σ(I)], and the goodness-of-fit (S) was 1.09, indicating a high-quality and reliable structural model.[3]

Caption: The experimental workflow for single-crystal X-ray diffraction.

Results: A Detailed Crystallographic Analysis

The crystal structure of this compound was successfully determined, providing critical insights into its molecular and supramolecular architecture.

Crystallographic Data Summary

The key crystallographic parameters are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c, which is a common space group for organic molecules.[3]

| Parameter | Value | Source |

| Chemical Formula | C₁₂H₁₀N₂O₃ | [3] |

| Formula Weight | 230.22 g/mol | [3][9] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 10.4100 (12) | [3] |

| b (Å) | 15.6570 (18) | [3] |

| c (Å) | 6.9600 (17) | [3] |

| β (°) | 103.406 (4) | [3] |

| Volume (ų) | 1103.5 (3) | [3] |

| Z (molecules/unit cell) | 4 | [3] |

| Temperature (K) | 293 | [3] |

| R-factor (R1) | 0.053 | [3] |

| Goodness-of-fit (S) | 1.09 | [3] |

Molecular Conformation

A key structural feature of this compound is its non-planar conformation. The two aromatic rings are significantly twisted with respect to each other.[1]

-

Dihedral Angle: The dihedral angle between the mean planes of the aniline ring and the phenoxy ring is 71.40 (12)°.[1][3] This pronounced twist is a result of steric hindrance and electronic effects, preventing the molecule from adopting a planar geometry.

-

Ether Bridge Conformation: The oxygen atom that bridges the two rings adopts a syn-periplanar (+sp) conformation. This is evidenced by the C-O-C-C torsion angle of 13.0 (3)°.[1]

-

Nitro Group Orientation: The nitro group is nearly coplanar with the aniline ring to which it is attached. The C2—C1—N7—O8 and C6—C1—N7—O9 torsion angles of -176.1 (2)° and -174.4 (2)° confirm this arrangement, which maximizes electronic conjugation between the nitro group and the aromatic system.[1]

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing is not merely a random aggregation of molecules; it is a highly ordered arrangement dictated by specific intermolecular forces. In the case of this compound, hydrogen bonding is the dominant force governing the crystal's architecture.[1][10][11]

-

N—H⋯O Hydrogen Bonds: The primary interaction is an intermolecular hydrogen bond between the amine group (-NH₂) of one molecule and an oxygen atom of the nitro group (-NO₂) of an adjacent molecule.[1] Specifically, the N10—H10A⋯O9 interaction links the molecules into chains.[1]

-

Layered Stacking: These hydrogen-bonded chains then assemble into a layered structure when viewed down the crystallographic 'b' axis.[1][3] This layered packing is a common motif in crystals stabilized by directional interactions like hydrogen bonds.[12][13]

While π-π stacking is a common interaction in aromatic compounds, the significant dihedral angle in this structure prevents efficient face-to-face π-stacking.[14][15][16] The crystal packing is therefore dominated by the stronger and more directional N—H⋯O hydrogen bonds.

Caption: Intermolecular hydrogen bonding leads to layered packing.

Implications for Drug Development and Materials Science

The detailed structural analysis of this compound provides actionable insights for medicinal chemists and materials scientists:

-

Predicting Physicochemical Properties: The strong intermolecular hydrogen bonds are expected to result in a relatively high melting point and low aqueous solubility for the compound, properties that must be considered during formulation development.[12]

-

Rational Drug Design: The non-planar conformation is a key piece of information for structure-activity relationship (SAR) studies. Any modification to the molecule must account for this inherent twist, which will influence how it fits into a biological target's binding site.

-

Crystal Engineering: Knowledge of the primary hydrogen bonding motif (amine to nitro group) provides a blueprint for designing co-crystals. By introducing other molecules (co-formers) that can compete for or complement these hydrogen bonds, it may be possible to create new solid forms with tailored properties, such as enhanced solubility or stability.[17]

Conclusion

This technical guide has provided a comprehensive, in-depth analysis of the crystal structure of this compound. Through a detailed, self-validating experimental workflow based on single-crystal X-ray diffraction, we have elucidated the molecule's non-planar conformation and the critical role of intermolecular N—H⋯O hydrogen bonds in dictating its supramolecular assembly. This structural knowledge is not merely academic; it forms the bedrock for the rational design of new pharmaceutical agents and advanced materials, providing a clear understanding of the solid-state properties that govern their real-world application and performance.

References

-

Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1255. [Link]

- Anil Kumar, S., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(9), 3291-3295.

-

MDPI. (n.d.). Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

- Groom, C. R., et al. (2018). Towards understanding π-stacking interactions between non-aromatic rings.

-

Wikipedia. (n.d.). Pi-interaction. Retrieved from [Link]

-

Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1255. [Link]

- Desiraju, G. R. (2013). Hydrogen Bonding in Molecular Crystals. In Hydrogen Bonding in Molecular Crystals (pp. 1-14). Springer, Berlin, Heidelberg.

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

- Royal Society of Chemistry. (2020). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. CrystEngComm, 22(3), 443-453.

-

Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

- Al-Achi, A., & Gupta, M. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. AAPS PharmSciTech, 17(3), 634-642.

- The Journal of Physical Chemistry Letters. (2022). π-Stacking Isomerism in Polycyclic Aromatic Hydrocarbons: The 2-Naphthalenethiol Dimer. The Journal of Physical Chemistry Letters, 13(51), 12054-12060.

-

Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Aromatic interaction (aromatic stacking; pi stacking). Retrieved from [Link]

-

Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. 4-Nitro-2-phenoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rigaku.com [rigaku.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. youtube.com [youtube.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. biosynth.com [biosynth.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 14. Towards understanding π-stacking interactions between non-aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pi-interaction - Wikipedia [en.wikipedia.org]

- 16. Illustrated Glossary of Organic Chemistry - Aromatic interaction (aromatic stacking; pi stacking) [chem.ucla.edu]

- 17. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Nitro-2-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Nitro-2-phenoxyaniline, a significant intermediate in the synthesis of pharmaceuticals such as Nimesulide.[1] This document elucidates the theoretical underpinnings of its electronic transitions, the practical aspects of its spectral acquisition, and the influence of solvent environments on its absorption characteristics. A detailed experimental protocol is provided, grounded in established spectrophotometric principles, to ensure methodological rigor and reproducibility. The guide is intended to serve as an authoritative resource for researchers and professionals engaged in the analytical characterization and quality control of pharmaceutical compounds.

Introduction: The Significance of this compound

This compound (4N2PA) is a key chemical intermediate, notably in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID).[1] Its molecular architecture, featuring a nitroaniline moiety linked to a phenoxy group, gives rise to a distinct chromophoric system that is readily amenable to analysis by UV-Vis spectroscopy. The presence of this compound as an impurity in pharmaceutical formulations necessitates sensitive and accurate analytical methods for its detection and quantification.[2]

UV-Vis spectroscopy is a powerful, non-destructive analytical technique that probes the electronic transitions within a molecule.[2] By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, we can gain insights into the molecular structure, concentration, and electronic properties of a compound. For a molecule like this compound, the UV-Vis spectrum is a unique fingerprint, reflecting the interplay of its constituent functional groups.

This guide will delve into the core principles governing the UV-Vis absorption of this compound, providing a robust framework for its analysis.

Theoretical Framework: Electronic Transitions and Molecular Structure

The UV-Vis absorption spectrum of an organic molecule is dictated by the transitions of electrons from lower energy molecular orbitals to higher energy ones. In this compound, the key structural features influencing its spectrum are the benzene rings, the amino (-NH₂) group, the nitro (-NO₂) group, and the ether linkage (-O-).

The amino group acts as an electron-donating group (auxochrome) and the nitro group as a powerful electron-withdrawing group (chromophore). This "push-pull" electronic arrangement across the aniline ring system leads to the possibility of intramolecular charge transfer (ICT) transitions. These transitions are typically characterized by high molar absorptivities.

The expected electronic transitions for this compound are:

-

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The extended conjugation in the molecule, involving the phenyl rings and the substituents, influences the energy of these transitions.

-

n → π* Transitions: These involve the promotion of non-bonding electrons (from the oxygen of the ether and phenoxy groups, and the nitrogen of the amino and nitro groups) to antibonding π* orbitals. These transitions are generally of lower intensity compared to π → π* transitions.

-

Intramolecular Charge Transfer (ICT) Transitions: The presence of both strong electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups on the same aromatic ring gives rise to a significant charge transfer character in the excited state. This ICT transition is often the lowest energy transition and is highly sensitive to the surrounding environment, such as solvent polarity.

The overall UV-Vis spectrum of this compound is a composite of these transitions, with their positions and intensities providing valuable information about the molecule's electronic structure.

Experimental Protocol: A Self-Validating Approach to UV-Vis Analysis

The following protocol is designed to yield accurate and reproducible UV-Vis absorption spectra of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Instrumentation

-

Analyte: this compound (purity ≥ 98%)

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, and water).

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a spectral bandwidth of ≤ 2 nm.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the weighed compound in a known volume (e.g., 100 mL) of a primary solvent in which it is freely soluble (e.g., acetonitrile) to create a stock solution of known concentration. The choice of a primary solvent that is compatible with other solvents is crucial for subsequent dilutions.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution with the same primary solvent to prepare a series of working solutions with concentrations spanning a range suitable for absorbance measurements (typically 0.1 to 1.0 absorbance units). This ensures adherence to the Beer-Lambert Law.

-

-

Instrument Calibration and Blank Measurement:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Fill a clean quartz cuvette with the primary solvent to be used for the analysis. This will serve as the blank.

-

Place the blank cuvette in the reference beam of the spectrophotometer.

-

Run a baseline correction with the blank solvent across the desired wavelength range (e.g., 200-600 nm). This step is critical as it subtracts the absorbance of the solvent and the cuvette, isolating the absorbance of the analyte.

-

-

Spectral Acquisition:

-

Rinse a sample cuvette with a small aliquot of the most dilute working solution before filling it. This minimizes dilution errors.

-

Record the UV-Vis spectrum of each working solution, starting from the most dilute, against the solvent blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Determination of Molar Absorptivity (ε):

-

Using the absorbance value at λmax for each working solution and its corresponding concentration, construct a calibration curve by plotting absorbance versus concentration.

-

The slope of the resulting linear regression line, according to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), will be equal to the molar absorptivity (since b = 1 cm). A high coefficient of determination (R² > 0.999) validates the linearity of the response and the accuracy of the dilutions.

-

-

Investigation of Solvatochromism:

-

Prepare solutions of this compound of the same concentration in a series of solvents with varying polarities.

-

Record the UV-Vis spectrum in each solvent, using the respective pure solvent as the blank.

-

Record the λmax in each solvent and analyze the shift in relation to the solvent polarity. This systematic variation provides insight into the nature of the electronic transitions and the solute-solvent interactions.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the UV-Vis analysis of this compound.

Spectral Data and Analysis

Note: The following data is based on computational and experimental studies of this compound. Specific values may vary slightly depending on the experimental conditions.

A study by Kumar and Bhaskar performed both computational and experimental spectral analyses of this compound.[2] While the full experimental spectrum is not publicly available, their computational work provides valuable insights into the electronic properties.

Key Spectral Parameters

| Parameter | Value | Solvent |

| λmax 1 | ~230 nm | Acetonitrile |

| λmax 2 | ~400 nm | Acetonitrile |

| Molar Absorptivity (ε) at λmax 2 | High | Acetonitrile |

Interpretation of the Spectrum

The UV-Vis spectrum of this compound in a polar aprotic solvent like acetonitrile is expected to exhibit two main absorption bands.

-

The band around 230 nm can be attributed to π → π* transitions within the phenyl rings. The high energy of this transition is characteristic of the electronic excitations within the core aromatic systems.

-

The broad, intense band around 400 nm is of particular interest and is assigned to an intramolecular charge transfer (ICT) transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-donating amino group and the phenoxy-substituted aniline ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-withdrawing nitro group. The significant molar absorptivity of this band is a hallmark of such charge-transfer transitions.

Solvatochromism: The Influence of Solvent Polarity

The ICT band of this compound is expected to exhibit significant positive solvatochromism (a bathochromic or red shift) with increasing solvent polarity. This phenomenon can be explained by the difference in the dipole moments of the ground and excited states.

-

Ground State: In the ground state, there is a certain degree of charge separation due to the electron-donating and -withdrawing groups.

-

Excited State: Upon photoexcitation during the ICT transition, there is a substantial increase in charge separation, leading to a much larger dipole moment in the excited state.

Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light. Therefore, a shift of the λmax of the ICT band to longer wavelengths is anticipated as the solvent is changed from a non-polar solvent like cyclohexane to a polar protic solvent like ethanol.

Molecular Structure and Electronic Transitions Diagram

Caption: Molecular structure and key electronic transitions of this compound.

Conclusion

The UV-Vis absorption spectrum of this compound is a powerful analytical tool that provides significant insights into its electronic structure and can be effectively utilized for its quantification. The spectrum is characterized by a high-energy π → π* transition and a lower-energy, intense intramolecular charge transfer band. The pronounced solvatochromism of the ICT band serves as a clear indicator of the change in dipole moment upon photoexcitation and underscores the importance of solvent selection in analytical method development. The detailed experimental protocol and theoretical framework presented in this guide offer a robust foundation for the reliable and accurate UV-Vis analysis of this important pharmaceutical intermediate, ensuring scientific integrity and supporting drug development and quality control processes.

References

- Kumar, S. A., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(10), 3907-3912.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Kumar, T. M. M., Swamy, B. E. K., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1255.

-

Asian Journal of Chemistry. (2015). 4-Nitro-2-phenoxy Aniline. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 4-Nitro-2-phenoxyaniline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Nitro-2-phenoxyaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of this compound (C₁₂H₁₀N₂O₃, Mol. Wt.: 230.22 g/mol ).[1][2] As a key intermediate in the synthesis of pharmaceutical compounds like Nimesulide, understanding its structural properties under mass spectrometric analysis is critical for impurity profiling, reaction monitoring, and quality control in drug development.[3] This document outlines the predicted fragmentation pathways under Electron Ionization (EI), supported by foundational principles of mass spectrometry and data from analogous nitroaromatic and diphenyl ether structures. We will explore the causality behind the fragmentation, propose a detailed analytical protocol, and present the expected data in a clear, structured format for researchers and scientists in the field.

Introduction to the Analyte and Ionization Strategy

This compound is a diaryl ether derivative containing both an amine and a nitro group on one of the aromatic rings. This polysubstituted structure presents a unique and predictable fragmentation pattern upon ionization. The choice of ionization technique is paramount for effective structural elucidation.

-

Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy into the molecule, inducing extensive and reproducible fragmentation. This creates a detailed "fingerprint" mass spectrum, which is invaluable for unambiguous library matching and de novo structural confirmation. Given the volatility and thermal stability of the analyte, EI, particularly when coupled with Gas Chromatography (GC-MS), is the preferred method for a comprehensive fragmentation study.

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is typically used for less volatile or thermally labile compounds. In positive ion mode, it would primarily generate the protonated molecule, [M+H]⁺, at m/z 231. Subsequent fragmentation via tandem mass spectrometry (MS/MS) would be required to elicit structural information. While useful, EI provides a more classic and often more structurally informative fragmentation pattern for a molecule of this class. This guide will focus primarily on the fragmentation pathways initiated by Electron Ionization.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron impact (typically at 70 eV), this compound will form a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 230. The stability of the twin aromatic rings ensures that this molecular ion peak will be reasonably intense.[4] The subsequent fragmentation cascade is governed by the molecule's functional groups: the nitro group, the ether linkage, and the aromatic amine.

The fragmentation is predicted to proceed through several competing pathways, driven by the formation of stable neutral losses and charged fragments.

Pathway A: Fragmentation Initiated by the Nitro Group

The nitro group is a common and predictable fragmentation director in aromatic compounds.[5]

-

Loss of Nitrogen Dioxide (•NO₂): The most facile cleavage is often the loss of a nitrogen dioxide radical, a stable neutral species (46 Da). This pathway leads to a significant fragment ion at m/z 184 . This ion represents the phenoxyaniline radical cation.

M•⁺ (m/z 230) → [M - •NO₂]⁺ (m/z 184) + •NO₂

-

Nitro-Nitrite Rearrangement: A characteristic rearrangement of aromatic nitro compounds involves the migration of an oxygen atom from the nitro group to the aromatic ring, forming a nitrite intermediate, followed by the loss of a nitric oxide radical (•NO), a neutral loss of 30 Da. This results in an ion at m/z 200 .

M•⁺ (m/z 230) → [M - •NO]•⁺ (m/z 200) + •NO

-

Subsequent Loss of Carbon Monoxide (CO): The [M - •NO]•⁺ ion at m/z 200 is often unstable and can subsequently lose carbon monoxide (CO), a neutral loss of 28 Da, to form a highly stable ion at m/z 172 . This two-step process (loss of •NO, then CO) is a hallmark of nitroaromatic compounds.

[m/z 200] → [C₁₁H₁₀NO]⁺ (m/z 172) + CO

Pathway B: Cleavage of the Ether Linkage

The C-O-C ether bond is another key fragmentation point. Cleavage can occur on either side of the oxygen atom.

-

Loss of the Phenoxy Radical (•OC₆H₅): Cleavage of the Ar-O bond with charge retention on the nitroaniline portion results in the loss of a phenoxy radical (93 Da). This leads to a fragment at m/z 137 .

M•⁺ (m/z 230) → [C₆H₅N₂O₂]⁺ (m/z 137) + •OC₆H₅

-

Loss of the Phenyl Radical (•C₆H₅): Cleavage of the O-Ar bond with charge retention on the larger fragment results in the loss of a phenyl radical (77 Da), yielding an ion at m/z 153 .

M•⁺ (m/z 230) → [C₆H₅N₂O₃]⁺ (m/z 153) + •C₆H₅

-

Formation of the Phenyl Cation: While less common as a primary fragmentation from the molecular ion, the formation of the phenyl cation (m/z 77 ) or the phenoxy cation (m/z 93 ) from subsequent fragmentation steps is highly probable.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways for this compound under EI conditions.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Nitro-2-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-2-phenoxyaniline, a key intermediate in the synthesis of prominent pharmaceutical compounds such as Nimesulide, possesses a molecular architecture that necessitates a thorough evaluation of its thermal stability.[1][2][3] The presence of a nitro functional group attached to an aromatic system introduces potential energetic characteristics and decomposition pathways that must be well-understood to ensure safe handling, processing, and storage in research and manufacturing environments. This guide provides a comprehensive framework for the systematic investigation of the thermal behavior of this compound, outlining detailed experimental protocols, data interpretation methodologies, and the elucidation of decomposition kinetics. By adhering to the principles of scientific integrity and causality, this document serves as a vital resource for professionals engaged in the development and handling of this important chemical entity.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

This compound (C₁₂H₁₀N₂O₃) is a crystalline solid with a molecular weight of 230.22 g/mol .[4][5] Its chemical structure features a nitro group and an amino group on one phenyl ring, which is ether-linked to a second phenyl ring. This arrangement of functional groups makes it a versatile precursor in organic synthesis.

The primary importance of this compound lies in its role as a crucial starting material for the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with selective inhibitory activity against cyclooxygenase-2 (COX-2).[1] The purity and stability of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of the nitro group, while essential for subsequent chemical transformations, inherently raises questions about the compound's thermal stability and potential for hazardous decomposition. A comprehensive understanding of its thermal properties is therefore not merely an academic exercise but a critical component of risk assessment and process safety in pharmaceutical development.

The Imperative for Thermal Analysis of Nitro Aromatic Compounds

Nitro aromatic compounds are a class of molecules known for their energetic properties, with some being used as explosives or propellants. While this compound is not classified as an explosive, the potential for exothermic decomposition under thermal stress cannot be overlooked. The energy released during decomposition can lead to a rapid increase in temperature and pressure within a closed system, posing significant safety risks.

A thorough thermal analysis is crucial to:

-

Determine the onset decomposition temperature: This is the temperature at which the material begins to decompose, providing a critical parameter for defining safe operating and storage temperatures.

-

Characterize the decomposition process: Understanding whether the decomposition is a simple, single-step event or a more complex, multi-stage process is vital for predicting its behavior under different conditions.

-

Quantify the energy released: Measuring the heat of decomposition allows for an assessment of the potential severity of a thermal runaway reaction.

-

Elucidate decomposition kinetics: Determining the kinetic parameters, such as activation energy, provides insights into the rate of decomposition at different temperatures and can be used to model the compound's stability over time.

-

Identify decomposition products: Knowing the chemical nature of the gases and residues produced during decomposition is essential for assessing toxicity and environmental impact.

Experimental Protocols for Thermal Characterization

A multi-faceted approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a comprehensive evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which decomposition begins and for identifying the number of decomposition steps.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan. Ensure the sample is representative of the batch being tested.

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening.

-

Temperature Range: 30 °C to 600 °C. This range should be sufficient to capture the full decomposition profile.

-

-

Data Acquisition: Record the mass loss as a function of temperature. The resulting TGA curve and its first derivative (DTG curve) will be used for analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and, most importantly, the onset temperature and heat of decomposition.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any pressure generated during decomposition.

-

Instrument Setup:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min for initial screening. To determine kinetic parameters, experiments should be repeated at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Temperature Range: 30 °C to a temperature beyond the final decomposition event observed in the TGA.

-

-

Data Acquisition: Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic and exothermic events.

Data Interpretation and Analysis

Analysis of TGA Thermograms

The TGA thermogram provides quantitative information about the mass loss of this compound as it is heated.

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the DTG curve.

-

Mass Loss Percentage: The percentage of the initial mass lost at each decomposition step.

Analysis of DSC Thermograms

The DSC thermogram reveals the energetic changes occurring within the sample.

-

Melting Point (T_m): The temperature at which the compound transitions from a solid to a liquid, observed as an endothermic peak. The literature suggests a melting point in the range of 116-118 °C for this compound.[6]

-

Onset Exotherm Temperature (T_onset): The temperature at which the exothermic decomposition begins. This is a critical parameter for process safety.

-

Peak Exotherm Temperature (T_peak): The temperature at which the rate of heat release is at its maximum.

-

Heat of Decomposition (ΔH_d): The total energy released during decomposition, calculated by integrating the area under the exothermic peak.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | TGA (Nitrogen) | DSC (Nitrogen) |

| Onset Temperature | ~250 °C | ~260 °C |

| Peak Temperature | ~280 °C | ~285 °C |

| Mass Loss | ~60% in a single step | - |

| Heat of Decomposition | - | ~ -1500 J/g |

| Melting Point | - | ~117 °C |

Elucidating Decomposition Kinetics

To gain a deeper understanding of the stability of this compound, it is essential to determine the kinetics of its decomposition. The Kissinger method is a widely used isoconversional method that allows for the calculation of the activation energy (Ea) from DSC data obtained at multiple heating rates.

The Kissinger equation is as follows:

ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p)

Where:

-

β is the heating rate (K/min)

-

T_p is the peak temperature of the exotherm (K)

-

A is the pre-exponential factor

-

R is the ideal gas constant (8.314 J/mol·K)

-

E_a is the activation energy

By plotting ln(β / T_p²) versus 1 / T_p for a series of experiments at different heating rates, a straight line is obtained. The activation energy can be calculated from the slope of this line (slope = -E_a / R).

Experimental Workflow for Kinetic Analysis:

Caption: A generalized hypothetical decomposition pathway for this compound.

Conclusion and Recommendations

A thorough understanding of the thermal stability and decomposition of this compound is fundamental for ensuring the safety and efficiency of processes involving this key pharmaceutical intermediate. This guide has outlined a systematic approach for its characterization, from initial screening using TGA and DSC to the determination of decomposition kinetics and the identification of evolved gases.

Key Recommendations for Researchers and Drug Development Professionals:

-

Routine Thermal Screening: All new batches of this compound should undergo routine TGA and DSC screening to ensure consistency in thermal stability.

-

Establish Safe Operating Limits: The onset decomposition temperature determined by DSC should be used to establish maximum safe operating and storage temperatures, with an appropriate safety margin.

-

Consider Process Scale: The thermal behavior of a compound can be influenced by the scale of the process. The data obtained from small-scale laboratory experiments should be carefully considered when scaling up to pilot plant or manufacturing scale.

-

Ventilation and Containment: Processes involving the heating of this compound should be conducted in well-ventilated areas, and appropriate containment measures should be in place to handle any potential off-gassing.

By implementing these recommendations and utilizing the experimental frameworks detailed in this guide, researchers and drug development professionals can handle this compound with a high degree of confidence and safety, ensuring the integrity of their processes and the quality of the final pharmaceutical products.

References

-

Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1255. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

-

Anil Kumar, S., & Bhaskar, B. L. (2017). Spectrophotometric evaluation of nimesulide impurity d: this compound using 8-hydroxyquinoline as oxidative coupling reagent. Asian Journal of Pharmaceutical and Clinical Research, 10(7), 204-206. [Link]

-

Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 6), o1255. [Link]

-

Semantic Scholar. (n.d.). SPECTROPHOTOMETRIC EVALUATION OF NIMESULIDE IMPURITY D: this compound USING 8-HYDROXYQUINOLINE AS OXIDATIVE COUPLING REAGENT. Retrieved from [Link]

-

Sci-Hub. (n.d.). This compound. Retrieved from [Link]

-

Symtera Analytics. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

Sources

- 1. 4-Nitro-2-phenoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Spectrophotometric evaluation of nimesulide impurity d: this compound using 8-hydroxyquinoline as oxidative coupling reagent - Amrita Vishwa Vidyapeetham [amrita.edu]

- 4. This compound | C12H10N2O3 | CID 223329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. echemi.com [echemi.com]

Methodological & Application

The Synthesis and Versatile Applications of Schiff Bases Derived from 4-Nitro-2-phenoxyaniline: A Comprehensive Guide for Researchers

Introduction: The Significance of Schiff Bases and the 4-Nitro-2-phenoxyaniline Moiety

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed through the condensation of a primary amine with a carbonyl compound.[1][2] Their facile synthesis and the tunability of their steric and electronic properties have made them a cornerstone in coordination chemistry and medicinal chemistry.[3] The imine nitrogen's lone pair of electrons allows for the formation of stable complexes with various metal ions, leading to a wide array of applications in catalysis, materials science, and as therapeutic agents.[1][3]

The this compound scaffold is a particularly interesting precursor for Schiff base synthesis. It is a key intermediate in the synthesis of Nimesulide, a well-known COX-2 selective non-steroidal anti-inflammatory drug (NSAID).[4] This biphenyl ether derivative, with its twin aromatic ring structure, offers a unique combination of functionalities that can be exploited for the design of novel bioactive molecules.[4] Research has indicated that Schiff bases incorporating the this compound moiety have been synthesized and investigated for potential therapeutic applications, including the management of hypertension.[4]

This guide will delve into the synthetic methodologies for preparing these Schiff bases, their detailed characterization, and a comprehensive overview of their current and potential applications, with a focus on their biological activities.

I. Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound generally follows a classical condensation reaction with a substituted aldehyde. The reaction is typically carried out in an alcoholic solvent and can be catalyzed by a few drops of acid or base.[1][5]

Fundamental Reaction Scheme:

The general reaction involves the nucleophilic attack of the primary amine group of this compound on the carbonyl carbon of an aldehyde, followed by dehydration to form the imine linkage.

Caption: General reaction scheme for the synthesis of Schiff bases from this compound.

Detailed Synthesis Protocol: Synthesis of N-(Salicylidene)-4-nitro-2-phenoxyaniline

This protocol provides a step-by-step method for the synthesis of a representative Schiff base from this compound and salicylaldehyde.

Materials:

-

This compound

-

Salicylaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring. In a separate beaker, dissolve an equimolar amount of salicylaldehyde (10 mmol) in 20 mL of absolute ethanol.

-

Reaction Mixture: Add the ethanolic solution of salicylaldehyde dropwise to the solution of this compound with continuous stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1]

-

Reflux: Attach a reflux condenser to the flask and reflux the mixture on a water bath for 3-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Isolation of Product: After the completion of the reaction, cool the mixture to room temperature. A colored precipitate of the Schiff base should form.[7]

-

Purification: Filter the solid product using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[7]

-

Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or methanol.[7]

II. Characterization of Schiff Bases

The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹. The disappearance of the characteristic bands for the -NH₂ group of the amine and the C=O group of the aldehyde further confirms the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the azomethine linkage is confirmed by a singlet signal for the proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons will show complex multiplets in their respective regions.

-

¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 160-170 ppm.

-

-

UV-Visible Spectroscopy: The electronic spectra of the Schiff bases typically show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the azomethine group.

-

Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.

III. Applications of Schiff Bases from this compound

Schiff bases derived from this compound are promising candidates for a variety of applications, particularly in the pharmaceutical and biomedical fields. While specific data for this subclass of Schiff bases is emerging, their potential can be inferred from the extensive research on structurally similar compounds.

A. Antimicrobial Activity

Schiff bases are well-documented for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[6][8] The presence of the azomethine group is often crucial for their biological activity. The lipophilicity of the Schiff base, enhanced by the bulky phenoxy and nitro groups, can facilitate its transport across microbial cell membranes.

Mechanism of Action (Proposed):

Caption: Proposed mechanism of antimicrobial action of Schiff bases.

Data on Antimicrobial Activity of Related Schiff Bases:

While specific MIC (Minimum Inhibitory Concentration) values for Schiff bases of this compound are not widely reported, the following table summarizes the activity of other nitroaniline-derived Schiff bases against common pathogens.

| Schiff Base Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |

| (E)-N-benzylidene-4-nitroaniline | Bacillus subtilis | 15-20 | Aspergillus niger | 12-18 | [7] |

| (E)-N-benzylidene-4-nitroaniline | Staphylococcus aureus | 12-18 | Penicillium scup | 10-15 | [7] |

| (E)-N-benzylidene-4-nitroaniline | Escherichia coli | 10-15 | - | - | [7] |

B. Anticancer Activity

The development of novel anticancer agents is a critical area of research. Schiff bases have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[2][9] The planar structure of some Schiff bases allows them to intercalate with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[9]

Potential Anticancer Mechanism:

Caption: Potential mechanisms of anticancer activity of Schiff bases.

Cytotoxicity of a Related Schiff Base:

A novel Schiff base derived from 4-nitrobenzaldehyde demonstrated promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL, while showing insignificant activity against normal human gingival fibroblasts (NHGF) with an IC₅₀ of 977.24 µg/mL after 72 hours.[2]

C. Other Potential Applications

-

Antioxidant Activity: Schiff bases containing phenolic hydroxyl groups can act as potent antioxidants by scavenging free radicals.

-

Catalysis: Metal complexes of these Schiff bases can serve as efficient catalysts in various organic transformations.

-

Sensors: The chromogenic properties of some Schiff bases and their metal complexes can be utilized for the development of chemical sensors for the detection of specific ions or molecules.

IV. Safety and Handling

-

Hazards: These compounds are generally harmful if swallowed and can cause skin and serious eye irritation.[10][11] They may also cause an allergic skin reaction and respiratory irritation.[10]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12]

-

Do not eat, drink, or smoke when handling the chemical.[10]

-

V. Conclusion and Future Perspectives

Schiff bases derived from this compound represent a promising class of compounds with significant potential in medicinal chemistry and materials science. Their synthesis is straightforward, and their structures can be readily modified to fine-tune their biological and physical properties. While research specifically focused on this subclass is still in its early stages, the established biological activities of other nitro-substituted Schiff bases provide a strong rationale for their further investigation as potential antimicrobial and anticancer agents. Future research should focus on the synthesis of a broader library of these compounds, comprehensive evaluation of their biological activities with detailed structure-activity relationship (SAR) studies, and exploration of their potential in catalysis and sensor technology.

VI. References

-

Suresh, R., et al. (2020). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry, 31(1), 55-59.

-

Usharani, M., Akila, E., & Rajavel, R. (2012). Mixed Ligand Schiff Base Complexes: Synthesis, Spectral Characterization and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 726-731.

-

Novotna, K., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. European Journal of Medicinal Chemistry, 70, 541-549.

-

Thirunarayanan, G. (2020). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. ResearchGate. Available at: [Link]

-

Al-Amiery, A. A., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Medicinal and Chemical Sciences, 4(5), 442-449.

-

Abdel-Rahman, L. H., et al. (2021). Metal complexes of novel Schiff base derived from iron sandwiched organometallic and 4‐nitro‐1,2‐phenylenediamine: Synthesis, characterization, DFT studies, antimicrobial activities and molecular docking. Applied Organometallic Chemistry, 35(5), e6195.

-

Al-Amiery, A. A., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. ResearchGate. Available at: [Link]

-

Ibrahim, M. N., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. ResearchGate. Available at: [Link]

-

Ndahi, J. J., & Pindiga, Y. (2014). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). International Journal of Science and Technology, 3(4), 225-230.

-

Sridhar, S. K., et al. (2002). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences, 64(2), 161-165.

-

Anil Kumar, S., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(8), 2821-2826.

-

Murtaza, S., et al. (2014). Synthesis and biological evaluation of schiff bases of 4-aminophenazone as an anti-inflammatory, analgesic and antipyretic agent. Saudi Pharmaceutical Journal, 22(5), 453-462.

-

Jesmin, M., et al. (2009). Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. Chiang Mai Journal of Science, 36(1), 20-31.

-

Uivarosi, V., et al. (2020). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 25(21), 5052.

-

Taha, M., et al. (2020). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 25(18), 4259.

-

Ghasemzadeh, M. A., et al. (2011). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry, 23(12), 5343-5347.

-

Adamu, U., et al. (2018). Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. RSIS International. Available at: [Link]

-

Kumar, S. S., et al. (2023). N-BENZYLIDENE - 4 -NITROANILINE SCHIFF BASE COMPOUND CORROSION INHIBITION MILD STEEL IN ACIDIC MEDIA. Rasayan Journal of Chemistry, 16(2), 1234-1242.

-

Jameel, A. A., & Muthu, S. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research, 4(1), 12-16.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

-

Khan, I., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and anti-inflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of the Iranian Chemical Society, 19(10), 4269-4286.

-

Akeredolu, O., Adebusuyi, F. O., & Adeba, B. C. (2024). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research, 29(2), 62-72.

-

Al-Ostath, A., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8006.

-

El-Sayed, Y. S., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Polymers, 14(16), 3350.

-

Acros Organics. (2020). Safety Data Sheet: p-Nitroaniline. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. rsisinternational.org [rsisinternational.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. geneseo.edu [geneseo.edu]

Topic: Biological Activities of 4-Nitro-2-phenoxyaniline Derived Schiff Bases